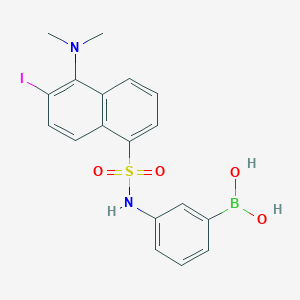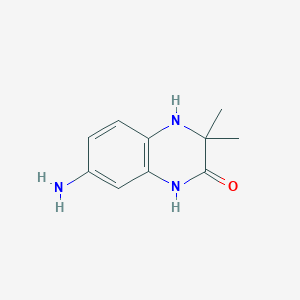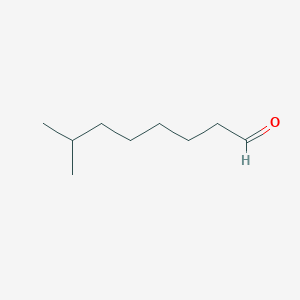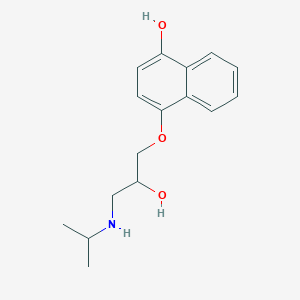
(Dhqd)2phal
Overview
Description
Hydroquinidine 1,4-phthalazinediyl diether, commonly known as (Dhqd)2phal, is a modified cinchona alkaloid derivative. It is widely used as a chiral ligand in enantioselective catalysis, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
(DHQD)2PHAL, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid derivative . It is primarily used as a ligand for enantioselective catalysis . The compound’s primary targets are olefins in the case of osmium trioxide catalyzed asymmetric dihydroxylation , and aryl/heteroaryl halides in the case of palladium-catalyzed Suzuki-Miyaura coupling .
Mode of Action
This compound interacts with its targets by accelerating the reaction and transferring the chiral information . In the case of the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, this compound acts as a ligand, enhancing the reaction’s enantioselectivity . Similarly, in the palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids, this compound serves as a ligand, promoting the reaction in an aqueous medium and in the absence of phosphine/organic solvent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the asymmetric dihydroxylation of olefins and the Suzuki-Miyaura coupling of aryl/heteroaryl halides . The compound’s role as a ligand in these reactions results in the formation of enantiomerically enriched products .
Pharmacokinetics
Its impact on bioavailability would therefore be primarily related to its ability to enhance the reaction rate and enantioselectivity .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the enantiomerically enriched products of the reactions it catalyzes . For example, in the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, the presence of this compound results in the formation of dihydroxylated products with a high degree of enantioselectivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been found to be an excellent accelerating ligand for the copper (i)-catalyzed azide–alkyne cycloaddition reaction under air . Furthermore, the compound’s solubility in chloroform, DMSO, and methanol suggests that the choice of solvent can significantly impact its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydroquinidine 1,4-phthalazinediyl diether typically involves the reaction of hydroquinidine with phthalazine. One common method is to react hydroquinidine with phthalazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of hydroquinidine 1,4-phthalazinediyl diether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroquinidine 1,4-phthalazinediyl diether undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of osmium tetroxide.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Osmium tetroxide: Used in the Sharpless asymmetric dihydroxylation reaction.
Potassium ferricyanide: Acts as a reoxidant in catalytic cycles.
N-Methylmorpholine N-oxide: Another reoxidant used in dihydroxylation reactions.
Major Products Formed
The major products formed from reactions involving hydroquinidine 1,4-phthalazinediyl diether are typically chiral diols, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Hydroquinidine 1,4-phthalazinediyl diether has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in enantioselective catalysis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
Hydroquinidine 1,4-phthalazinediyl diether is compared with other similar compounds such as:
Hydroquinine 1,4-phthalazinediyl diether: Another chiral ligand used in similar reactions but with different enantioselectivity profiles.
Hydroquinidine 1,4-phthalazinediyl diether: A closely related compound with slight structural differences that can affect its catalytic properties.
Hydroquinidine 1,4-phthalazinediyl diether: Used in different types of enantioselective reactions
Hydroquinidine 1,4-phthalazinediyl diether stands out due to its high efficiency and selectivity in inducing chirality in various chemical reactions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (DHQD)2PHAL primarily used for in research?
A1: (DHQD)2PHAL is a chiral ligand frequently used in asymmetric catalysis. [, , , , , , , , , ] It effectively facilitates the formation of enantiomerically enriched compounds, serving as a crucial component in various organic reactions.
Q2: What types of reactions is this compound known to catalyze?
A2: this compound demonstrates catalytic activity in a wide array of reactions, including:
- Asymmetric Dihydroxylation: This is perhaps its most recognized application, particularly in the Sharpless Asymmetric Dihydroxylation, where it facilitates the enantioselective addition of two hydroxyl groups to an olefin. [, , , , , ]
- Halocyclizations: (DHQD)2PHAL catalyzes asymmetric chlorolactonizations, bromolactonizations, and other halocyclizations, enabling the formation of chiral heterocycles. [, , , , , , , , , , , ]
- Aminohydroxylation: It facilitates the enantioselective addition of both amino and hydroxyl groups to alkenes in the Sharpless Asymmetric Aminohydroxylation. [, , ]
- Other Reactions: Research also shows its potential in catalyzing reactions like selenolactonization [], aza-Michael additions [], and more.
Q3: How does this compound achieve enantioselectivity in reactions?
A3: (DHQD)2PHAL's structure enables it to create a chiral environment around the reaction center. [, , ] This chiral pocket influences the approach of reacting molecules, favoring the formation of one enantiomer over the other.
Q4: What are some specific examples of its application in synthesizing complex molecules?
A4: this compound has proven valuable in synthesizing natural products and pharmaceutical intermediates:
- Synthesis of Destruxin E: Employed in the diastereoselective dihydroxylation step during the synthesis of this cyclodepsipeptide. [, ]
- Synthesis of (+)-Loline: Used in the Sharpless aminohydroxylation step during the synthesis of this pyrrolizidine alkaloid. []
- Synthesis of Diltiazem and Taxol Side Chain: Applied in the asymmetric dihydroxylation of cinnamates for synthesizing these pharmaceutical compounds. []
Q5: What factors can influence the effectiveness of this compound in catalysis?
A5: Several factors can impact its performance:
- Solvent: The choice of solvent can significantly impact enantioselectivity, as evidenced in chlorocyclization reactions where solvent-dependent enantiodivergence was observed. []
- Additives: Adding certain compounds, like benzoic acid, can enhance enantioselectivity in reactions like bromolactonizations. []
- Temperature: Temperature variations can influence both reaction rate and enantioselectivity. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C42H46N4O6, and the molecular weight is 706.84 g/mol.
Q7: Is there spectroscopic data available to characterize this compound?
A7: While the provided research papers do not delve deep into basic spectroscopic characterization, techniques like NMR (Nuclear Magnetic Resonance) are routinely used to confirm its structure and purity. []
Q8: In what solvents is this compound typically soluble?
A8: It is soluble in a range of organic solvents, including dichloromethane, chloroform, benzene, toluene, and tetrahydrofuran. []
Q9: Have computational methods been used to study this compound-catalyzed reactions?
A10: Yes, computational chemistry, including density functional theory (DFT) calculations, has been applied to investigate the mechanism of (DHQD)2PHAL-catalyzed reactions and understand the origins of stereoselectivity. [] These studies provide insights into the interactions between the catalyst, reactants, and intermediates, aiding in rationalizing observed selectivities and designing improved catalysts.
Q10: Has the SAR of this compound and related analogues been investigated?
A11: Research has explored modifications to the (DHQD)2PHAL structure, such as introducing different substituents on the quinoline rings or modifying the linker unit. [, ] These alterations can influence the catalyst's activity, enantioselectivity, and solubility, providing valuable insights into the structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)









